5-Aminopent-2-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
69619-20-1 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(E)-5-aminopent-2-enoic acid |
InChI |
InChI=1S/C5H9NO2/c6-4-2-1-3-5(7)8/h1,3H,2,4,6H2,(H,7,8)/b3-1+ |
InChI Key |
ZCMCFTFHSMPGKZ-HNQUOIGGSA-N |
SMILES |
C(CN)C=CC(=O)O |
Isomeric SMILES |
C(CN)/C=C/C(=O)O |
Canonical SMILES |
C(CN)C=CC(=O)O |
Synonyms |
5-amino-2-pentenoic acid 5-aminopent-2-enoic acid |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for Aminopentenoic Acids
Conventional Organic Synthesis Strategies for 5-Aminopent-2-enoic Acid and Analogs
Conventional approaches to this compound often rely on well-established reaction pathways, starting from simple, commercially available precursors. These methods, while robust, typically involve multiple linear steps.
Multi-Step Linear Syntheses from Readily Available Precursors
The synthesis of both the (E) and (Z) isomers of this compound has been described starting from readily available materials. grafiati.com One common strategy involves the use of a protected amino aldehyde or a related precursor, which undergoes olefination to introduce the carbon-carbon double bond, followed by deprotection of the amino and carboxyl groups.
For instance, the synthesis of (Z)-5-aminopent-2-enoic acid can be achieved from ethyl 2-amino-4-oxobutanoate. A Wittig reaction with a suitable phosphorane, followed by selective reduction of the ester and subsequent oxidation, can yield the desired (Z)-isomer. The protection of the amino group throughout the synthesis is crucial to prevent side reactions.
Regioselective and Stereoselective Control in Double Bond Formation
Achieving regioselectivity and stereoselectivity in the formation of the double bond is a critical aspect of synthesizing this compound isomers. The choice of olefination reaction and its conditions are paramount in determining the geometry of the resulting alkene.
The Horner-Wadsworth-Emmons reaction is a powerful tool for controlling the stereochemistry of the double bond. By using different phosphonate (B1237965) reagents and reaction conditions, either the (E) or (Z) isomer can be preferentially formed. For example, the use of Z-selective Horner-Wadsworth-Emmons reagents can lead to the formation of the (Z)-isomer of this compound with high stereoselectivity.
Advanced Synthetic Techniques
To improve efficiency, yield, and environmental friendliness, advanced synthetic methodologies have been applied to the synthesis of aminopentenoic acids.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. rsc.org This technology has been successfully applied to the synthesis of aminopentenoic acid derivatives. rsc.orgmdpi.comresearchgate.netnih.govresearchgate.netbeilstein-journals.org The use of microwave irradiation can significantly reduce reaction times for key steps such as condensations, cyclizations, and deprotection, often leading to cleaner reactions with fewer byproducts. mdpi.comresearchgate.netnih.govbeilstein-journals.org
| Product | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | 2-amino acid-derived enamines | Microwave irradiation | 55-86 | mdpi.com |
| Racemic unnatural amino acids | Commercially available starting materials | Microwave irradiation (2 steps) | High | nih.gov |
| trans-5-aminopenta-3-enoic acid (trans-δ-Apa) and derivatives | Not specified | Microwave-assisted solution-phase synthesis | Good | rsc.org |
Propargylation-Amination Strategy for Ethyl 5-Aminopent-2-ynoate Synthesis
The synthesis of ethyl 5-aminopent-2-ynoate, a precursor to this compound, can be envisioned through a propargylation-amination strategy. This would typically involve the reaction of a propargyl halide or triflate with a protected aminoacetaldehyde or a related electrophile in the presence of a suitable base. The resulting terminal alkyne can then be carboxylated to afford the corresponding ynoic acid, which is subsequently esterified. Alternatively, a nucleophilic addition of a protected amino-anion to an activated propargyl derivative could also be a viable route. This strategy allows for the direct installation of the five-carbon backbone with the alkyne functionality in place for further transformations.
Asymmetric Synthesis and Chiral Pool Strategies
The synthesis of enantiomerically pure this compound is of significant interest, and this is often achieved through asymmetric synthesis or by utilizing the "chiral pool."
Chiral pool synthesis leverages naturally occurring chiral molecules, such as amino acids, as starting materials. L-glutamic acid and its derivative, (S)-pyroglutamic acid, are particularly useful precursors. researchgate.netacs.orgresearchgate.netcapes.gov.brgoogle.com The inherent chirality of these starting materials is carried through the synthetic sequence to yield the desired enantiomer of the target molecule. For example, the synthesis of (S)-5-substituted 4-aminopentanoic acids has been achieved from (S)-pyroglutamic acid. acs.org This involves the reductive opening of the lactam ring followed by functional group manipulations to introduce the double bond.
| Target Compound | Chiral Precursor | Key Synthetic Steps | Reference |
| (S)-5-substituted 4-aminopentanoic acids | (S)-Pyroglutamic acid | Reductive ring opening, functional group manipulation | acs.org |
| Bioactive natural products | L-Glutamic acid | Internal cyclization to pyroglutamic acid, further derivatization | researchgate.net |
Utilization of Chiral Starting Materials (e.g., L-Serine for (S)-2-Aminopent-4-enoic Acid)
A common strategy in asymmetric synthesis is the use of a chiral pool, where a readily available and enantiomerically pure natural product is used as a starting material. L-serine, a naturally occurring amino acid, serves as a prime example for the synthesis of chiral non-proteinogenic amino acids. uq.edu.aunih.govnih.gov
Another approach starting from serine involves protecting the carboxyl group as a cyclic ortho ester. This modification reduces the acidity of the α-proton, which allows for the oxidation of the side chain to an aldehyde without causing racemization. uq.edu.au This serine-derived aldehyde can then undergo various carbonyl addition reactions, such as Wittig reactions, to introduce the desired carbon chain, providing a versatile route to a range of α-amino acids. uq.edu.au
The stereospecific diazotization of L- or D-serine can yield glyceric acid while retaining the configuration at the C2 carbon. nih.gov This intermediate can then be converted to other chiral building blocks. While not a direct synthesis of this compound, these examples highlight the utility of serine as a versatile chiral starting material for producing various chiral amino acids. nih.govbiorxiv.org
Enantioselective Catalysis for Stereocenter Installation
Enantioselective catalysis offers a powerful alternative to the chiral pool approach, creating stereocenters with high efficiency and selectivity using chiral catalysts.
Asymmetric hydrogenation is a key technique in this area. For instance, the diastereoselective synthesis of a 4-aminopentanoic acid derivative has been achieved through the asymmetric catalytic hydrogenation of a precursor in a biphasic system. thieme-connect.comresearchgate.netresearcher.liferwth-aachen.de This reaction utilized a chiral Ru–Mandyphos catalyst, achieving high diastereoselectivity (87–96% ds) and demonstrating effective catalyst recycling over multiple batches. thieme-connect.com
Another strategy involves the asymmetric functionalization of chiral templates. For example, the allylation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones using LDA and allyl bromide proceeds with high stereoselectivity (>98% de). rsc.org Subsequent hydrolysis of the oxazolidinone yields enantiomerically enriched (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids. rsc.org
The Heck reaction, catalyzed by a chiral nickel complex, Ni-(S)-BPB, has been used to synthesize enantiomerically pure (S)-2-amino-4-enoic acids from commercially available starting materials with high yields and E-selectivity. researchgate.net Similarly, Sonogashira cross-coupling reactions of a Ni(II) complex of (S)-2-aminopent-4-ynoic acid have been employed to create various (S)-2-amino-5-[aryl]pent-4-ynoic acids. researchgate.net
Biocatalytic and Enzymatic Synthetic Routes
Biocatalysis provides environmentally friendly and highly selective methods for the synthesis of chiral aminopentenoic acids, often operating under mild conditions.
Enzymatic Resolution of Racemic Aminopentenoic Acid Mixtures
Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the high stereospecificity of enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
For instance, racemic 2-aminopent-4-enoic acid can be resolved using immobilized penicillin acylase. The enzyme selectively deacylates the (R)-enantiomer, leaving the desired (S)-enantiomer, which can then be separated. While this method can achieve high enantiomeric excess (99%), the yield may be lower (58%) compared to some asymmetric synthesis methods.
Similarly, L-amino acid oxidase from Aspergillus fumigatus has been investigated for the resolution of racemic mixtures of DL-amino acids. science.gov The enzyme oxidizes the L-enantiomer, allowing for the isolation of the D-enantiomer. This has been shown to be effective for resolving DL-alanine, DL-phenylalanine, and DL-tyrosine. science.gov
Candida antarctica lipase (B570770) B (CALB) is another versatile enzyme used for the kinetic resolution of racemic β-amino esters under mechanochemical liquid-assisted grinding (LAG) conditions. d-nb.info This method has proven effective for resolving various β3-amino esters, yielding products with high enantiomeric excess. d-nb.info
A coupled enzyme system using a D-amino acid oxidase (DAAO) and an aminotransferase (AT) can convert racemic unnatural amino acids into their optically pure L-forms. nih.gov The DAAO oxidizes the D-enantiomer to the corresponding α-keto acid, which is then converted by the AT to the L-amino acid. nih.gov
Microbial Production Pathways for Related Bio-products
Microbial fermentation and engineered metabolic pathways are emerging as sustainable routes for producing valuable chemicals, including aminopentenoic acid precursors.
Levulinic acid, a biomass-derived platform chemical, is a key precursor for the synthesis of 4-aminopentanoic acid. frontiersin.orgnih.govfrontiersin.orgnih.govacs.orgresearchgate.net Engineered microorganisms can be used to produce levulinic acid from renewable feedstocks like lignocellulosic waste or starch. acs.org
Engineered enzymes, such as amine dehydrogenases and transaminases, are then used to convert levulinic acid into chiral 4-aminopentanoic acid. For example, an engineered amine dehydrogenase from Petrotoga mobilis (PmAmDH) has been used for the enantioselective reductive amination of levulinic acid to (S)-4-aminopentanoic acid with high conversion (>97%) and enantiomeric excess (>99% ee). acs.org Similarly, engineered glutamate (B1630785) dehydrogenase from Escherichia coli (EcGDH) has been developed to produce (R)-4-aminopentanoic acid from levulinic acid. frontiersin.orgresearchgate.net
Transaminases (TAs) are also employed in coupled-enzyme cascades for the synthesis of (S)-4-aminopentanoic acid from levulinic acid. frontiersin.orgnih.govresearchgate.net One system uses a TA to convert levulinic acid to (S)-4-aminopentanoic acid with (S)-α-methylbenzylamine as the amino donor. A second TA recycles the acetophenone (B1666503) byproduct. frontiersin.orgnih.gov
Furthermore, co-cultivation of the microalga Euglena gracilis with the bacterium Vibrio natriegens has been shown to enhance the production of various metabolites, including (4R)-aminopentanoic acid. frontiersin.org This suggests the potential for developing microbial co-culture systems for the production of aminopentenoic acids.
Synthesis of Specifically Labeled Aminopentenoic Acid Derivatives
The synthesis of isotopically labeled compounds is essential for mechanistic studies, metabolic tracing, and as internal standards in analytical chemistry.
A method starting from serine allows for the stereospecific incorporation of both carbon and hydrogen isotopes into the side chains of amino acids. uq.edu.au By protecting the carboxyl group of serine as a cyclic ortho ester, the α-proton's acidity is reduced, preventing racemization during subsequent reactions. uq.edu.au This allows for the use of isotopically labeled reagents in steps like Grignard or Wittig reactions to introduce labeled alkyl or alkenyl chains.
For the synthesis of labeled aminopentanoic acid derivatives, a similar strategy could be envisioned. For example, a labeled version of an allyl Grignard reagent could be added to a suitably protected and activated serine derivative to introduce an isotopically labeled pentenoyl side chain.
Another approach involves the use of labeled precursors in enzymatic reactions. For instance, in the synthesis of (R)-4-aminopentanoic acid from levulinic acid using an engineered glutamate dehydrogenase, using labeled ammonia (B1221849) (e.g., ¹⁵NH₃) would result in the incorporation of the nitrogen isotope into the final product. frontiersin.org Similarly, using labeled levulinic acid would introduce carbon or hydrogen isotopes into the aminopentanoic acid backbone.
The synthesis of (R)-4-aminopentanoic acid can also be monitored using labeling reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA) for HPLC analysis. frontiersin.org While not incorporated into the final isolated product, this labeling is crucial for analytical method development and reaction monitoring.
Chemical Reactivity and Functional Group Transformations
Fundamental Reaction Pathways of Aminopentenoic Acid Derivatives
The inherent functionality of aminopentenoic acid derivatives allows them to undergo several fundamental reactions, making them valuable building blocks in synthesis.
As with other amino acids, the carboxylic acid and amino functionalities of 5-aminopent-2-enoic acid are central to its role as a precursor in peptide synthesis. evitachem.comsmolecule.com
The carboxylic acid group can undergo esterification by reacting with various alcohols, often under acidic conditions or using reagents like trimethylchlorosilane in methanol, to form the corresponding esters. smolecule.commdpi.com These esters, such as methyl or benzyl (B1604629) esters, serve as important intermediates in medicinal chemistry and as chiral sources. mdpi.comthieme-connect.de
The amino group can participate in amidation reactions when coupled with carboxylic acids. smolecule.com This peptide bond formation is fundamental for incorporating the aminopentenoic acid scaffold into peptide chains. evitachem.com Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are commonly used to activate the carboxylic acid group, facilitating its reaction with an amine to form a stable amide linkage. Microwave-assisted synthesis has also been developed for producing derivatives of trans-5-aminopent-3-enoic acid for peptidomimetic applications. researchgate.netresearchgate.netacs.orgacs.org
| Transformation | Typical Reagents | Application |
|---|---|---|
| Esterification | Methanol/Trimethylchlorosilane (TMSCl) | Preparation of methyl ester hydrochlorides. mdpi.com |
| Esterification | Benzyl Alcohol (BnOH)/p-TsOH | Synthesis of benzyl esters. thieme-connect.de |
| Amidation (Peptide Coupling) | EDC, DCC, HATU, DEPBT | Formation of peptide bonds for synthesis of peptides and peptidomimetics. thieme-connect.deevitachem.com |
The carbon-carbon double bond in this compound can be reduced via catalytic hydrogenation to yield its saturated analog, 5-aminopentanoic acid (also known as 5-aminovaleric acid). smolecule.comnumberanalytics.com This transformation is significant for creating structural analogs for metabolic studies or altering biological activity.
A common method involves using hydrogen gas (H₂) with a palladium-on-carbon (Pd-C) catalyst at room temperature. More advanced techniques in asymmetric catalytic hydrogenation allow for the enantioselective synthesis of specific chiral derivatives. For instance, ruthenium and rhodium-based catalyst systems, such as Ru-Mandyphos and Et-DuPHOS-Rh, have been successfully used for the asymmetric hydrogenation of related α,β-unsaturated carboxylic acid derivatives and dienamide esters, achieving high diastereoselectivity and enantiomeric excess (>99% ee). smolecule.comresearcher.life These methods are crucial for producing stereochemically pure compounds for pharmaceutical applications. smolecule.com
| Catalyst System | Substrate Type | Key Feature | Reference |
|---|---|---|---|
| H₂/Pd-C | Unsaturated C=C bond | Standard reduction to saturated analog. | |
| Ru-Mandyphos | α,β-unsaturated carboxylic acid derivatives | High diastereoselectivity (87–96%) in biphasic systems. | smolecule.com |
| Et-DuPHOS-Rh | Conjugated α,γ-dienamide esters | Produces γ,δ-unsaturated amino acids with >99% enantiomeric excess. | smolecule.com |
| Copper(I)/N-heterocyclic carbene | Enoates and enamides | Atom-economic transformation using H₂. | rsc.org |
The primary amino group is a site of significant reactivity. It can undergo oxidation to form various derivatives. For example, oxidation with reagents like hydrogen peroxide can potentially lead to oxime or epoxide derivatives, while stronger oxidizing agents like potassium permanganate (B83412) could cleave the molecule.
The amino group also readily participates in nucleophilic substitution reactions. smolecule.comvulcanchem.com It can be alkylated by reacting with alkyl halides or acylated with acyl chlorides to form N-alkylated and N-acylated products, respectively. These reactions are often used to install protecting groups, such as the tert-butoxycarbonyl (Boc) group, which is crucial during multi-step peptide synthesis to prevent unwanted side reactions of the amine. The Boc group can later be removed using acids like trifluoroacetic acid (TFA).
Hydrogenation of the Unsaturated Moiety to Saturated Analogs
Olefin Metathesis in Aminopentenoic Acid Chemistry
Olefin metathesis has become a powerful tool in organic synthesis for forming carbon-carbon double bonds. In the context of aminopentenoic acid chemistry, both ring-closing and cross-metathesis have been employed to create complex cyclic and acyclic derivatives.
Ring-closing metathesis (RCM) is a key strategy for synthesizing cyclic amino acids and peptide mimetics from acyclic diene precursors. researchgate.netniph.go.jprsc.org This reaction has been used to create cyclic derivatives from precursors derived from aminopentenoic acids.
In one notable example, a diene compound, 5-allyloxy-2-amino-pent-3-enoate (APE), was designed as a substrate for an RCM reaction. researchgate.netnih.gov Using a standard Hoveyda-Grubbs catalyst, APE undergoes an efficient ring-closing reaction to generate vinylglycine, a valuable alkenic amino acid, with a conversion rate of about 80% after 12 hours. researchgate.netnih.govbiorxiv.org This demonstrates how RCM can be used to transform a derivative of 5-aminopentenoic acid into a different, functionally important amino acid. researchgate.net
Furthermore, a linker, cis-5-aminopent-3-enoic acid (cis-Apa), was specifically prepared for synthesizing cyclic pseudopeptides through an RCM-based cyclization-cleavage strategy. researchgate.net This highlights the utility of aminopentenoic acid isomers in constructing macrocyclic structures of pharmaceutical interest. researchgate.net
Cross-metathesis (CM) allows for the derivatization of aminopentenoic acids by reacting the olefin moiety with another alkene, thereby introducing new functional groups. researchgate.net This reaction is instrumental in preparing the diene substrates required for subsequent RCM reactions.
The synthesis of the RCM precursor 5-allyloxy-2-amino-pent-3-enoate (APE) itself involves a cross-metathesis step. nih.govbiorxiv.org In this scheme, a protected vinylglycine is reacted with allyl alcohol using a Grubbs catalyst to yield the desired product. nih.govbiorxiv.org General procedures for cross-metathesis often involve dissolving the substrate and a second olefin with a Grubbs' catalyst (5-40 mol%) in a deoxygenated solvent and heating the mixture. thieme-connect.degoogle.com Such reactions have been used to create a variety of functionalized alkenes and biologically active products. researchgate.net
Ring-Closing Metathesis for Cyclic Derivatives
Heterocyclic Ring Formation Utilizing Aminopentenoic Acid Fragments (e.g., Thiazole (B1198619) Derivatives)
The structural backbone of 5-aminopentenoic acid serves as a valuable synthon in the construction of various heterocyclic ring systems, with the synthesis of thiazole derivatives being a notable example. The strategic placement of the amino and carboxylic acid functionalities, along with the unsaturation in the carbon chain, allows for a range of chemical manipulations to facilitate cyclization reactions.
A key strategy for forming thiazole rings from aminopentenoic acid fragments involves a multi-step reaction sequence that culminates in the well-established Hantzsch thiazole synthesis. This process typically begins with a precursor that can be readily converted into an α-haloketone, which is a crucial intermediate for the Hantzsch reaction.
One documented approach utilizes derivatives of levulinic acid, a close structural relative of 5-aminopentenoic acid, to generate the necessary precursors for thiazole synthesis. Research has demonstrated the synthesis of novel compounds that incorporate a Z-5-aminopent-3-enoic acid fragment into a thiazole ring structure. researchgate.net This transformation is achieved through a sequence of reactions starting from readily available 5-bromolevulinic esters. researchgate.net
The general pathway can be outlined as follows:
Nucleophilic Substitution: The initial step involves the reaction of a 5-bromolevulinic ester with a suitable nucleophile.
Bromination: The resulting intermediate is then subjected to bromination to introduce a bromine atom at the α-position to the ketone, forming the critical α-haloketone intermediate.
Hantzsch-Type Heterocyclization: The α-haloketone intermediate is then reacted with a thioamide (such as thiourea) in a Hantzsch-type cyclization to construct the thiazole ring.
Gabriel-Like Deprotection: A final deprotection step, akin to the Gabriel synthesis, is employed to unveil the primary amino group, yielding the target thiazole derivative with the incorporated aminopentenoic acid fragment. researchgate.net
The efficiency and selectivity of these reactions can be enhanced by the use of ionic liquids as the reaction medium, as opposed to conventional organic solvents. researchgate.net
The following table summarizes the key transformation in the synthesis of a thiazole derivative bearing a Z-5-aminopent-3-enoic acid fragment:
| Step | Reaction | Key Reagents/Conditions | Intermediate/Product |
| 1 | Nucleophilic Substitution | 5-Bromolevulinic ester, Nucleophile | Substituted levulinic ester |
| 2 | Bromination | Brominating agent | α-Bromo-substituted levulinic ester |
| 3 | Hantzsch-Type Heterocyclization | Thioamide, Ionic liquid (optional) | Thiazole ring fused with the pentenoic acid backbone |
| 4 | Gabriel-Like Deprotection | Deprotecting agent | Thiazole derivative with a Z-5-aminopent-3-enoic acid fragment |
This synthetic route highlights the utility of the aminopentenoic acid scaffold in generating complex heterocyclic structures of potential pharmaceutical interest. researchgate.net
Biochemical Pathways and Metabolic Roles of Aminopentenoic Acids
Intermediacy in Amino Acid Catabolism and Anabolism
5-Aminopent-2-enoic acid serves as a crucial junction in the breakdown and synthesis of various amino acids. Its unique structure, featuring both an amino group and a double bond, allows it to participate in a range of enzymatic reactions.
The degradation of the essential amino acid lysine (B10760008) in some microorganisms proceeds through pathways that can involve this compound. One proposed pathway involves the conversion of 5-aminopentanoate to 5-aminopent-2-enoate. google.com This conversion is catalyzed by an enoic acid reductase. Following its formation, 5-aminopent-2-enoate can be deaminated by an enzyme such as 5-aminopent-2-enoate deaminase to yield 2,4-pentadienoate. google.comgoogle.com This pathway highlights a mechanism for channeling lysine breakdown products into other metabolic routes.
The degradation pathways of ornithine and proline are also interconnected with aminopentenoic acid metabolism. Ornithine, a non-proteinogenic amino acid central to the urea (B33335) cycle, can be catabolized through pathways that may generate aminopentenoic acid intermediates. researchgate.netnih.govnih.govmdpi.com Proline metabolism is closely linked to that of ornithine and glutamate (B1630785), and its breakdown can feed into similar metabolic pools. creative-proteomics.comnih.govnih.gov While direct evidence for this compound as a specific intermediate in all proline and ornithine degradation pathways is still emerging, the enzymatic machinery capable of acting on related structures is present in various organisms. annualreviews.org
Table 1: Key Enzymes in the Metabolism of this compound and Related Compounds
| Enzyme | Reaction | Organism Examples |
| 5-Aminopent-2-enoate aminotransferase/dehydrogenase/amine oxidase | Conversion of 5-aminopent-2-enoate to other metabolic intermediates | Pseudomonas putida |
| 5-Aminopent-2-enoate deaminase | Deamination of 5-aminopent-2-enoate to 2,4-pentadienoate | Clostridium species |
| Enoic acid reductase | Reduction of double bonds in enoic acids | Various microorganisms |
| Ornithine 2,3-aminomutase | Isomerization of ornithine, leading to aminopentenoate precursors | Clostridium species |
Metabolic engineering has harnessed the reactivity of aminopentenoic acid structures to synthesize valuable amino acid precursors. A notable example is the generation of vinylglycine, a precursor to the essential amino acids isoleucine and methionine. nih.govresearchgate.netbiorxiv.org In an engineered biosynthetic pathway, a synthetic analog, 5-allyloxy-2-amino-pent-3-enoate (APE), serves as a substrate for a ring-closing metathesis reaction. nih.govresearchgate.net This reaction, catalyzed by a Hoveyda–Grubbs catalyst, produces vinylglycine in situ. nih.govresearchgate.net The engineered Escherichia coli strains, auxotrophic for isoleucine and methionine, can then utilize the synthesized vinylglycine to support their growth. nih.govresearchgate.net This innovative approach demonstrates the potential of using aminopentenoic acid derivatives to create novel metabolic pathways for producing essential compounds. nih.govresearchgate.netbiorxiv.orgnih.gov
Role in Lysine, Ornithine, and Proline Degradation Pathways
Participation in Cellular Signaling Mechanisms
The direct role of this compound in cellular signaling is an area of ongoing investigation. However, the broader class of unsaturated fatty acids, to which aminopentenoic acids are related, is known to be involved in various signaling cascades. nih.govfiveable.meannualreviews.org Unsaturated fatty acids are crucial components of cell membranes and can modulate membrane fluidity, which in turn affects the function of membrane-bound proteins and receptors. fiveable.meaacrjournals.org They can also act as precursors for bioactive signaling molecules. annualreviews.orgfrontiersin.org Given the structural similarities, it is plausible that this compound or its metabolites could interact with signaling pathways, but specific mechanisms have yet to be fully elucidated. nih.govaacrjournals.org
Natural Production and Degradation Pathways in Microorganisms (e.g., Clostridium aminovalericum)
Certain microorganisms, particularly anaerobic bacteria, have evolved pathways to utilize amino acids as their primary source of carbon and energy. Clostridium aminovalericum is a well-studied example that can degrade 5-aminovalerate (5-aminopentanoate), a saturated precursor to this compound. nih.govresearchgate.netnih.gov The anaerobic degradation of 5-aminovalerate by this organism involves a series of enzymatic reactions that lead to the formation of various intermediates, including 2,4-pentadienoyl-CoA. nih.gov The pathway from 5-aminopentanoate can proceed through the formation of 5-aminopent-2-enoate, which is then deaminated. google.com
In Pseudomonas putida, the catabolism of lysine also involves 5-aminovalerate, which can be further metabolized through intermediates that may include unsaturated aminopentenoic acids. ebi.ac.uk The presence of enzymes such as 5-aminopent-2-enoate aminotransferase, dehydrogenase, or amine oxidase in these bacteria suggests a functional role for this compound in their metabolic networks. google.com These pathways underscore the importance of aminopentenoic acids in the metabolic versatility of microorganisms.
Enzymology and Molecular Interaction Studies
Aminopentenoic Acids as Enzyme Substrates and Inhibitors
Unsaturated amino acids, including 5-aminopent-2-enoic acid and its structural isomers, have been investigated for their ability to interact with a variety of enzymes. Their unique chemical structures, featuring both an amino group and a carbon-carbon double bond, allow them to act as inhibitors or substrates for enzymes involved in amino acid metabolism and other biological pathways.
Competitive Inhibition of Aminotransferases
Aminopentenoic acid derivatives have shown significant inhibitory activity against aminotransferases, particularly GABA-aminotransferase (GABA-T), a key enzyme in the metabolism of the neurotransmitter GABA. While direct studies on this compound are limited, its analogs serve as potent inhibitors.
Fluorinated Analogs: Omega-monofluoromethyl and omega-difluoromethyl analogues of 5-aminopentanoic acid act as time-dependent inhibitors of 4-aminobutyrate:2-oxoglutarate aminotransferase (GABA-T). nih.gov The inhibitory activity of these analogues tends to decrease as the carbon chain length increases. nih.gov
Other Analogs: Compounds such as 2-aminohex-5-enoic acid and (S)-5-acetimidamido-2-aminopentanoic acid hydrochloride are also recognized as inhibitors of GABA-T, leading to an increase in GABA levels in the brain. 5-Aminovaleric acid (5-aminopentanoic acid), the saturated counterpart to this compound, can also interact with and potentially inhibit GABA aminotransferase. evitachem.com
Table 1: Inhibition of GABA-Aminotransferase by Aminopentanoic Acid Analogs
| Inhibitor Compound | Type of Inhibition | Key Findings | Reference(s) |
|---|---|---|---|
| Omega-monofluoromethyl-5-aminopentanoic acid | Time-dependent | Inhibitory activity decreases with increasing chain length. | nih.gov |
| Omega-difluoromethyl-5-aminopentanoic acid | Time-dependent | Inhibitory activity decreases with increasing fluorine substitution in vitro. | nih.gov |
| 2-Aminohex-5-enoic acid | Inhibitor | Leads to increased GABA levels. | |
| (S)-5-Acetimidamido-2-aminopentanoic acid | Inhibitor | Suggested to inhibit GABA-T. |
Modulation of Glutamate (B1630785) Decarboxylase Activity by Analogs (e.g., 3-Aminopent-4-enoic Acid)
Glutamate decarboxylase (GAD) is the enzyme responsible for synthesizing GABA from glutamate. Certain analogs of aminopentenoic acid are potent modulators of its activity.
Inhibition by Allylglycine: 3-Aminopent-4-enoic acid, also known as DL-allylglycine or 2-aminopent-4-enoic acid, is a well-documented inhibitor of glutamate decarboxylase (GAD). medchemexpress.comwikipedia.org By blocking GAD, allylglycine reduces the synthesis of GABA. wikipedia.org This inhibitory action has been utilized in research to induce seizures in animal models for the study of epilepsy. medchemexpress.comwikipedia.org
Activation by Alkyl-4-aminobutyric acids: In contrast to inhibition, certain related structures can activate GAD. For instance, 3-alkyl-4-aminobutyric acids represent a class of anticonvulsant agents that function by activating L-glutamic acid decarboxylase. nih.gov
Inhibition of Bacterial Collagenase Activity by Unsaturated Amino Acid Analogs
Unsaturated amino acid analogs have been identified as inhibitors of bacterial collagenases, which are virulence factors in some diseases. semanticscholar.org
Chain Length-Dependent Inhibition: Studies on collagenase from Clostridium histolyticum have shown that both 2-aminohex-5-enoic acid and 2-aminopent-4-enoic acid can inhibit its activity. semanticscholar.org The research indicates that the inhibitory effect increases with the length of the side chain, making 2-aminohex-5-enoic acid a more potent inhibitor than 2-aminopent-4-enoic acid. semanticscholar.org
D-Amino Acid-Based Inhibition: The introduction of D-amino acids, such as D-alanine, at the cleavage site of collagen-like peptides has been shown to inhibit the hydrolytic activity of collagenase. plos.org This resistance to proteolysis is a strategy being explored for designing peptide-based inhibitors. plos.org
Table 2: Bacterial Collagenase Inhibition by Unsaturated Amino Acids
| Inhibitor Compound | Enzyme Source | Key Findings | Reference(s) |
|---|---|---|---|
| 2-Aminohex-5-enoic acid | Clostridium histolyticum | Inhibition increases with side chain length; more potent than the C5 analog. | semanticscholar.org |
| 2-Aminopent-4-enoic acid | Clostridium histolyticum | Shows inhibitory activity. | semanticscholar.org |
| D-Alanine (in peptide) | Clostridium histolyticum | Substitution at the cleavage site inhibits collagenolysis. | plos.org |
Substrate Specificity Analysis of Amino Mutases (e.g., Phenylalanine Aminomutase)
Phenylalanine aminomutase (PAM) is an enzyme that catalyzes the reversible migration of an amino group between adjacent carbons. msu.edu The study of its substrate specificity is crucial for its application in biocatalysis.
PAM from Taxus: PAM derived from Taxus species is a well-studied enzyme that converts (2S)-α-arylalanines into their corresponding (3R)-β-arylalanines. msu.edu
Engineering Substrate Specificity: The substrate scope of aminomutases is a key area of research. While naturally specific, enzymes like PAM have been engineered to alter their substrate specificity, enabling the synthesis of various β-amino acids. nih.govresearchgate.net For example, a mutant of phenylalanine aminomutase was developed to catalyze the regioselective amination of cinnamate (B1238496) derivatives. nih.gov While there are no specific reports of this compound being a substrate, the principles of substrate recognition in these enzymes are based on the precise fit of the substrate's side chain and carboxyl group within the active site.
Chiral Recognition in Enzyme Binding and Catalysis
The stereochemistry of aminopentenoic acids plays a critical role in their interaction with enzymes and receptors. Enzymes often exhibit a high degree of chiral recognition, selectively binding and acting upon one enantiomer over the other. beilstein-journals.orgrsc.org
(Z)-Isomer Activity: A notable example of chiral recognition is seen in the interaction of this compound isomers with GABA receptors. grafiati.comgrafiati.com Studies have shown that only the (Z) isomers of both this compound and 5-aminopent-3-enoic acid are active as GABA agonists. grafiati.comgrafiati.com Specifically, (Z)-5-aminopent-2-enoic acid was found to be two to four times more potent than its saturated analog, 5-aminopentanoic acid. grafiati.comgrafiati.com
Enantioselective Synthesis: The importance of chirality is also highlighted in the enzymatic synthesis of related compounds. Engineered glutamate dehydrogenase from Escherichia coli has been used to synthesize (R)-4-aminopentanoic acid from levulinic acid with over 99% enantiomeric excess, demonstrating the enzyme's strict stereocontrol. nih.govresearchgate.net
Enzyme Inhibition: In the case of aminocyclopentitol glycosidase inhibitors, a perfect stereochemical match between the inhibitor and the enzyme's active site, including the configuration of the amino group, is crucial for achieving strong inhibition. nih.gov
Structure-Activity Relationships in Enzyme-Ligand Interactions
The relationship between the chemical structure of aminopentenoic acids and their biological activity is a key area of investigation for understanding their mechanism of action and for the rational design of new molecules.
Role of the Double Bond: The presence and configuration of the double bond are critical for activity. As noted, the (Z)-isomer of this compound is a significantly more potent GABA agonist than its saturated counterpart, 5-aminopentanoic acid, and its corresponding (E)-isomer is inactive. grafiati.comgrafiati.com This highlights the importance of the rigid cis-configuration for proper binding to the GABA receptor.
Impact of Chain Length: The length of the carbon chain influences inhibitory potency. For omega-fluoroalkyl analogues of amino acids that inhibit GABA-T, inhibitory activity decreases as the chain length increases. nih.gov Conversely, for the inhibition of bacterial collagenase by unsaturated amino acids, the activity was found to increase with the length of the side chain. semanticscholar.org
Effect of Substituents: The type and position of substituents have a profound effect on activity. For fluorinated analogues of vigabatrin, a known GABA-T inactivator, modifications were made to combine the potency of shorter-chain analogues with the enzyme selectivity of the parent drug. merckmillipore.com In another example, N-benzyl substitution on aminocyclopentitol glycosidase inhibitors generally leads to stronger inhibitory activity compared to the primary amine analogs. nih.gov
Table 3: Summary of Structure-Activity Relationships for Aminopentenoic Acids and Analogs
| Enzyme/Receptor | Structural Feature | Effect on Activity | Reference(s) |
|---|---|---|---|
| GABA Receptor | (Z)-double bond in this compound | Increases agonist activity compared to saturated analog and (E)-isomer. | grafiati.comgrafiati.com |
| GABA-Aminotransferase (GABA-T) | Increasing chain length (omega-fluoroalkyl analogs) | Decreases inhibitory activity. | nih.gov |
| Bacterial Collagenase | Increasing side-chain length (unsaturated amino acids) | Increases inhibitory activity. | semanticscholar.org |
| Glycosidases | N-alkylation (aminocyclopentitols) | Generally increases inhibitory activity. | nih.gov |
Impact of Side Chain Length on Enzyme Inhibition
The molecular structure of amino acid inhibitors, particularly the length of their side chains, plays a critical role in determining their interaction with and inhibition of enzymes. Research into the derivatives of aminopentenoic acid has shown a clear correlation between the length of the carbon backbone and the compound's ability to inhibit certain enzymes, such as collagenase. semanticscholar.org
Studies comparing structurally similar amino acids reveal that an increase in the side chain length can lead to enhanced inhibitory effects. semanticscholar.org For instance, 2-aminohex-5-enoic acid, which has a six-carbon backbone, demonstrates a greater inhibitory effect on collagenase compared to 2-aminopent-4-enoic acid, its five-carbon analog. semanticscholar.org This suggests that the longer side chain in 2-aminohex-5-enoic acid allows for more effective binding or interaction within the active site of the enzyme. While the principle is established, specific IC₅₀ values comparing these two particular compounds are not always specified in the available literature.
Table 1: Comparative Collagenase Inhibition by Amino Acids with Varying Side Chain Lengths
| Compound | Relative Inhibitory Potency | Note |
| 2-Aminohex-5-enoic acid | Higher | Longer side chain enhances inhibition. semanticscholar.org |
| 2-Aminopent-4-enoic acid | Lower | Shorter side chain results in lesser inhibition compared to its C6 analog. semanticscholar.org |
This structure-activity relationship, where inhibitory activity scales with side chain length, is a key consideration in the design of enzyme inhibitors. semanticscholar.org
Influence of Aromatic Substituents on Potency
The introduction of aromatic substituents to the structure of aminopentenoic acid analogs has been shown to significantly enhance their inhibitory potency against enzymes like collagenase. semanticscholar.org This strategy involves adding bulky, and often electron-withdrawing, groups to the molecule, which can lead to more favorable interactions within the enzyme's binding pocket.
Specifically, dichlorobenzyl-substituted derivatives of unsaturated amino acids have demonstrated markedly lower IC₅₀ values, indicating a substantial increase in potency. For example, (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid and (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid show potent inhibition of collagenase with IC₅₀ values of 1.31 mM and 1.48 mM, respectively. semanticscholar.org
Table 2: Potency of Aromatic-Substituted Amino Acid Analogs against Collagenase
| Compound | IC₅₀ Value (mM) |
| (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid | 1.31 |
| (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | 1.48 |
Computational Chemistry and Theoretical Modeling of Aminopentenoic Acid Systems
Conformational Analysis and Free Energy Landscape Determination
Understanding the conformational preferences and the energy landscape of flexible molecules like 5-aminopentenoic acid is crucial for predicting their biological activity. Computational methods allow for a detailed exploration of the possible shapes (conformations) the molecule can adopt and their relative energies.
For flexible molecules with significant energy barriers between different conformations, standard molecular dynamics (MD) simulations can struggle to explore the entire conformational space efficiently. researchgate.net Hamiltonian Replica Exchange Molecular Dynamics (HREM) is an enhanced sampling technique used to overcome this limitation. nih.govacs.org In HREM, multiple simulations (replicas) of the system are run in parallel with modified potential energies (Hamiltonians). biorxiv.org By allowing exchanges between these replicas, the system can more easily cross high energy barriers, leading to a more thorough sampling of the conformational landscape. nih.govacs.org
A key application of HREM has been in studying the E-Z isomerization of 5-aminopent-3-enoic acid (APA), a closely related isomer of 5-aminopent-2-enoic acid. mdpi.com The torsional barrier around the central double bond in APA is on the order of 40 kcal/mol, making spontaneous isomerization extremely rare in standard simulations. researchgate.net HREM simulations, using solute tempering where intramolecular interactions are scaled, have been shown to successfully sample both the E (trans) and Z (cis) conformations in both the gas phase and in aqueous solution within nanoseconds. mdpi.comsemanticscholar.org For instance, simulations using 8 replicas with a scaling factor (s_min) of 0.1, which corresponds to a maximum "temperature" of 3000 K for the scaled degrees of freedom, effectively sampled the transitions around the central dihedral angle. researchgate.netmdpi.com
This enhanced sampling is critical for accurately calculating thermodynamic properties, such as the free energy difference between isomeric states. researchgate.netresearchgate.net Studies have shown that while ordinary HREM with solute tempering can rapidly achieve conformational equilibrium, other hybrid methods like HREX-FEP (Hamiltonian Replica Exchange-Free Energy Perturbation) with simple lambda hopping can be pathologically dependent on the starting configuration and fail to surmount high torsional barriers. mdpi.comsemanticscholar.org
| Parameter | Value/Description |
|---|---|
| System | E/Z isomers of 5-Aminopent-3-enoic acid (zwitterionic) |
| Environment | Gas Phase and OPC3 / TIP3P Water |
| Enhanced Sampling Method | Hamiltonian Replica Exchange (HREM) with Solute Tempering |
| Number of Replicas | 8 |
| Scaling Protocol (sk) | smin(k-1)/(n-1) |
| Minimum Scaling Factor (smin) | 0.1 |
| Simulation Time (per replica) | Up to 16 ns |
| Key Finding | HREM successfully surmounted a ~40 kcal/mol torsional barrier, achieving E-Z conformational equilibrium. mdpi.comresearchgate.net |
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to optimize molecular geometries, determine relative energies of different conformers, and predict various chemical properties.
For derivatives of aminopentenoic acid, DFT calculations have been instrumental in understanding conformational preferences. upc.edu In a study on a terminally blocked, (E) β,γ-unsaturated δ-amino acid, Boc-5-aminopent-3-(E)-enoyl-NHiPr, DFT calculations at the M06L/6-31+G(d,p) level were used to perform a systematic conformational search. upc.edu The calculations revealed that the molecule predominantly adopts an extended conformation, which was later confirmed by X-ray diffraction. upc.edu These theoretical analyses can identify low-energy conformers and quantify the energy differences between them, providing a detailed map of the molecule's potential energy surface. For the un-methylated analog, two main low-energy conformations were identified, both characterized by an extended backbone. upc.edu
DFT is also used to model reaction mechanisms and electronic properties. For example, in the study of caged GABA derivatives, DFT calculations (B3LYP/6-31G(d,p)) were used to model the photochemical release of GABA, providing insights into the reaction pathways and enthalpy levels. acs.org
| Conformation | Relative Energy (kcal/mol) | Key Torsion Angles (ϕ, θ1, θ2, θ3, ψ) | Description |
|---|---|---|---|
| a1 | 0.0 | -170.8, 172.9, 179.9, -177.1, 179.0 | Most stable, fully extended conformation |
| a2 | 0.1 | -171.1, 172.9, 179.9, 73.1, 179.0 | Slightly less stable, kinked conformation |
Hamiltonian Replica Exchange Molecular Dynamics (HREM) for Conformational Sampling
Prediction of Ligand-Binding Affinities and Solvation Effects
A primary goal of computational modeling in drug discovery is the prediction of how strongly a ligand will bind to its target protein. This requires accurate calculation of the free energy of binding, which is heavily influenced by the molecule's conformational behavior and its interactions with the surrounding solvent (solvation).
The conformational equilibrium between the E and Z isomers of 5-aminopent-3-enoic acid is strongly affected by the environment. researchgate.net Computational studies using HREM have been able to reconstruct the free energy profile of the dihedral angle around the double bond in both the gas phase and in a solvated (water) environment, quantifying the impact of the solvent on conformational preference. researchgate.net
Furthermore, nonequilibrium alchemical techniques, which compute the free energy change of transforming a molecule into nothing (or into another molecule), are powerful methods for calculating solvation free energies. researchgate.net These methods can be combined with HREM to ensure proper sampling of the conformational states of the molecule at the beginning and end of the alchemical transformation. researchgate.netresearchgate.net This approach has been used to calculate the solvation free energies of related molecules in different solvents like water and toluene, which is a critical step in predicting properties like partition coefficients and, ultimately, binding affinities. researchgate.net
Molecular Dynamics Simulations in Biological Systems
Molecular dynamics (MD) simulations allow researchers to model the dynamic behavior of a ligand within its biological environment, such as the binding site of an enzyme or receptor. nih.gov These simulations provide a moving picture of the molecular interactions over time.
While specific MD simulations of this compound within a protein are not extensively documented in the provided context, simulations of its parent molecule, γ-aminobutyric acid (GABA), and its analogs are common. plos.orgnih.gov For instance, homology models of the GABA-A receptor have been constructed to study the binding of GABA and other modulators. plos.org MD simulations of these complexes can reveal key interactions, such as salt bridges and hydrogen bonds, that stabilize the ligand in the binding pocket. For example, simulations have shown GABA forming salt bridges with specific arginine and glutamate (B1630785) residues and hydrogen bonds with threonine and serine residues within the GABA-A receptor model. plos.org
The HREM methods used to study the conformations of aminopentenoic acid in solution are also generally applicable to the more complex problem of a ligand bound to a protein, helping to resolve issues of conformational selection and induced fit upon binding. acs.orgnih.gov
Docking Analysis for Enzyme Interaction Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is used to screen virtual compound libraries and to hypothesize the molecular basis of a ligand's activity.
Docking studies have been performed on various aminopentenoic acid analogs to understand their interaction with enzymes. In one study, novel heterocyclic GABA analogues, which maintain the core aminopentanoic acid backbone, were docked into homology models of the Pseudomonas fluorescens and human GABA-aminotransferase (GABA-AT) enzymes. mdpi.comsemanticscholar.org The results indicated that a thiomorpholine-containing analogue showed strong interactions with both enzymes, consistent with its observed inhibitory activity. mdpi.com The docking poses revealed the importance of the molecule's shape, suggesting that the "Y-like" shape of the enzyme's binding cavity could explain why certain analogues were less potent. semanticscholar.org
In another example, docking was used to investigate how engineered glutamate dehydrogenase could catalyze the synthesis of (R)-4-aminopentanoic acid. nih.gov The docking results helped to explain the stereospecificity of the product by analyzing the substrate's fit within the mutated enzyme's active site. nih.govresearchgate.net Similarly, docking analysis of aminopentenoic acid derivatives as potential collagenase inhibitors showed interactions with key residues like Gln215 and π–π stacking with Tyr201. semanticscholar.org
| Ligand Type | Target Enzyme | Key Findings / Interactions | Reference |
|---|---|---|---|
| Heterocyclic GABA Analogues | GABA-Aminotransferase (GABA-AT) | A thiomorpholine (B91149) derivative showed strong interactions. The "Y-shape" of the binding cavity influenced ligand potency. | mdpi.comsemanticscholar.org |
| (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | Bacterial Collagenase | Hydrogen bond with Gln215; π–π interaction with Tyr201. Predicted Gibbs free energy of -6.4 kcal/mol. | semanticscholar.org |
| Levulinic Acid (substrate) | Engineered Glutamate Dehydrogenase | Docking was used to rationalize the stereospecific production of (R)-4-aminopentanoic acid. | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of molecules like 5-aminopent-2-enoic acid and for monitoring the progress of chemical reactions in real-time. unipd.itmagritek.com
Stereochemical Elucidation: In the study of unsaturated amino acids, ¹H NMR spectroscopy is crucial for assigning the signals of protons and determining the configuration of the double bond (E/Z isomerism). For instance, in the ¹H-NMR spectrum of a related compound, trans-pent-2-enoic acid, the chemical shifts and coupling constants of the vinyl protons provide definitive evidence for the trans configuration. pearson.com The coupling constant (J-value) between the two vinyl protons is typically larger for the trans isomer compared to the cis isomer. This principle is directly applicable to establishing the stereochemistry of this compound isomers. Furthermore, two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to investigate through-space interactions between protons, providing further confirmation of the stereochemistry and conformational preferences in solution. researchgate.net
Reaction Monitoring: On-line NMR spectroscopy offers a dynamic window into chemical reactions, allowing for the quantification of reactants, products, and any intermediates. magritek.com This is particularly useful in reactions involving the synthesis or modification of this compound, where the formation of stereoisomers can be tracked. magritek.com By continuously pumping the reaction mixture through the NMR spectrometer, researchers can obtain a series of spectra over time, providing kinetic data and insights into the reaction mechanism. magritek.com This has been successfully applied to monitor reactions such as N-acetylation, where the disappearance of reactant signals and the appearance of product signals are quantitatively measured. magritek.com
Fourier-Transform Infrared (FT-IR) Absorption Spectroscopy for Functional Group and Hydrogen Bonding Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying functional groups and analyzing intermolecular and intramolecular interactions, such as hydrogen bonding, in molecules like this compound. upc.edujocpr.com
Functional Group Analysis: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups. The primary amine (-NH₂) group typically shows stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net The carboxylic acid functional group gives rise to a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band at approximately 1700-1730 cm⁻¹. The C=C double bond stretching vibration is expected to appear in the 1620-1680 cm⁻¹ region. The presence and precise position of these bands confirm the molecular structure. upc.edujocpr.com
Hydrogen Bonding Analysis: Hydrogen bonding plays a critical role in determining the conformation and packing of amino acids. In the solid state and in concentrated solutions, extensive intermolecular hydrogen bonding is expected between the amino and carboxylic acid groups of different this compound molecules. This is observed in the FT-IR spectrum as a broadening and shifting of the N-H and O-H stretching bands to lower frequencies. researchgate.net In some cases, intramolecular hydrogen bonds can form, creating a cyclic conformation. The presence of such bonds can be inferred from the FT-IR spectrum by observing specific shifts in the vibrational frequencies of the involved functional groups. nlc-bnc.ca The study of hydrogen bonding in related unsaturated systems has shown that intermolecular N-H···O=C hydrogen bonds are prevalent in the extended (E) isomers, while intramolecular hydrogen bonds can stabilize folded conformations in (Z) isomers. upc.edu
X-Ray Diffraction Analysis for Crystalline State Conformation and Hydrogen Bonding Networks
X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including its conformation and the intricate network of intermolecular interactions.
For derivatives of unsaturated amino acids, X-ray crystallography has been instrumental in determining precise bond lengths, bond angles, and torsion angles. upc.edunih.gov This data validates the stereochemistry (E/Z) of the double bond and reveals the preferred conformation of the molecule in the crystalline lattice. upc.edu For example, in the crystal structure of a Boc-protected derivative of a similar δ-amino enoic acid, the -C-CH=CH-C- moiety was found to be in the expected E (trans) disposition with minor deviations from planarity. upc.edu
The analysis of the crystal packing reveals the hydrogen bonding network that stabilizes the structure. researchgate.net In the solid state, amino acids typically exist as zwitterions, and the crystal structure is dominated by a three-dimensional network of N-H···O hydrogen bonds. mdpi.com X-ray diffraction studies on related compounds have shown how molecules are linked into dimers or chains through these interactions. upc.edu For instance, the crystal structure of Nγ-acetyl-L-2,4-diaminobutyric acid, a related amino acid, revealed an extended three-dimensional network of hydrogen bonds. mdpi.com Such detailed structural information is crucial for understanding the solid-state properties and for designing crystalline materials with specific architectures.
Spectroscopic and Computational Analysis of E/Z Isomerism and Conformational Preferences
The study of E/Z isomerism and the conformational preferences of this compound involves a synergistic approach combining spectroscopic techniques and computational modeling.
Spectroscopic Analysis: As previously mentioned, NMR and FT-IR spectroscopy are key experimental methods for distinguishing between E and Z isomers and for probing their conformational behavior in solution. researchgate.net The differences in the chemical shifts and coupling constants in NMR, and the vibrational frequencies in FT-IR, provide a basis for identifying the predominant isomer and its preferred conformation under different solvent conditions. researchgate.netresearchgate.net For example, studies on related dehydroamino acids have shown that the conformational preferences can be influenced by the polarity of the environment. researchgate.net
Role As Building Blocks and Research Tools in Advanced Chemical Synthesis
Incorporation into Peptidomimetics for the Stabilization of β-Turn Conformations
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or oral bioavailability. A key structural motif in proteins and peptides is the β-turn, a region where the polypeptide chain reverses its direction. The stabilization of these turns is a significant goal in the design of synthetic peptides and peptidomimetics.
The incorporation of δ-amino acids (amino acids with a five-atom backbone) into peptide sequences is a known strategy for influencing molecular conformation. upc.edu The saturated parent compound, 5-aminopentanoic acid, is flexible and can adopt either a folded, helical-like structure or a more extended, β-sheet-like conformation. upc.edu The introduction of a carbon-carbon double bond, as seen in 5-aminopent-2-enoic acid, introduces significant conformational constraints. This unsaturation restricts the rotation around the C=C bond, forcing the backbone into a more defined geometry. upc.edu
This conformational restriction is crucial for stabilizing β-turns. Depending on the geometry (E or Z) of the double bond, this compound can act as a scaffold that forces the peptide chain into a specific turn structure. Research into the structural determinants of β-turns has shown that factors like backbone chirality and steric restriction are critical for stabilization. nih.gov The rigid backbone of an unsaturated amino acid like this compound contributes to this steric restriction, enhancing the propensity of the peptide to form a stable type II' β-turn. nih.gov For instance, studies on similar unsaturated peptidomimetics have demonstrated that the (E)-isomer tends to promote a more extended structure, while the (Z)-isomer can facilitate a folded conformation, sometimes stabilized by an intramolecular hydrogen bond. upc.edu
| Compound Type | Key Structural Feature | Conformational Property | Role in Peptidomimetics |
|---|---|---|---|
| Saturated δ-Amino Acid (e.g., 5-Aminopentanoic acid) | Flexible sp3 carbon chain | Can adopt both folded (helical) and extended (β-sheet like) conformations. upc.edu | Flexible spacer or turn inducer. upc.edu |
| Unsaturated δ-Amino Acid (e.g., this compound) | Rigid C=C double bond | Restricted backbone rotation, leading to more defined 3D structures. upc.edu | Stabilizes specific secondary structures like β-turns. upc.edunih.gov |
Applications as Chiral Building Blocks in Complex Organic Syntheses
Chiral building blocks are enantiomerically pure or enriched compounds that are used as starting materials for the synthesis of complex, stereochemically defined molecules, such as pharmaceuticals and natural products. This compound and its derivatives are valuable chiral building blocks due to the multiple functional groups and stereocenters that can be generated from their structure.
The (Z) and (E) isomers of this compound have been synthesized for use in structure-activity relationship studies. grafiati.com The defined geometry of the double bond combined with the potential for chirality at other positions makes it a useful scaffold. For example, a complex derivative, (R,E)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid, is classified as a chiral building block in asymmetric synthesis. bldpharm.com Such compounds serve as key intermediates in the multi-step synthesis of biologically active target molecules. The development of efficient synthetic pathways for non-proteinogenic amino acids is critical for accessing novel drugs, such as amanitin conjugates investigated for cancer therapy. google.com The synthesis of these unusual building blocks often involves stereoselective reactions to ensure the correct three-dimensional structure of the final product. google.com
| Chiral Building Block | CAS Number | Application Area | Reference |
|---|---|---|---|
| (E)-5-Aminopent-2-enoic acid | 69619-20-1 | Prepared for structure-activity studies on GABA receptors. grafiati.com | grafiati.comnih.gov |
| (Z)-5-Aminopent-2-enoic acid | Not explicitly listed | Demonstrated higher activity as a GABA agonist compared to its saturated analog. grafiati.com | grafiati.com |
| (R,E)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid | 1012341-48-8 | Used in asymmetric synthesis for creating complex molecules. bldpharm.com | bldpharm.com |
Integration as Non-Canonical Amino Acids in Protein Engineering and Proteomics to Study Structure and Function
Protein engineering and proteomics are fields that seek to understand and modify the function of proteins. One powerful technique is the site-specific incorporation of non-canonical amino acids (ncAAs) into a protein's structure. frontiersin.orgmdpi.com These ncAAs possess unique chemical properties not found in the 20 standard proteinogenic amino acids, allowing researchers to probe biological processes or create proteins with novel functions. rsc.org
This compound, as a δ-amino acid with an unsaturated backbone, is a candidate for such applications. The incorporation of ncAAs with altered backbones, such as β- or γ-amino acids, can confer resistance to proteolytic degradation, making them valuable tools for developing more stable protein therapeutics and for studying enzyme-substrate interactions. mdpi.com The unique length and constrained geometry of this compound could be used to probe the spatial requirements of an enzyme's active site or to introduce a specific structural kink in a protein backbone.
The process of integrating ncAAs into proteins relies on the genetic code expansion, which uses engineered aminoacyl-tRNA synthetase/tRNA pairs to recognize the ncAA and incorporate it during protein translation. frontiersin.orgresearchgate.net This methodology has been used to introduce hundreds of ncAAs with diverse functionalities into proteins in both prokaryotic and eukaryotic cells. frontiersin.org The use of ncAAs is a key strategy for overcoming the limitations of the 20 canonical amino acids, enabling the design of enzymes with enhanced catalytic activity, improved stability, or entirely new-to-nature functions. frontiersin.orgrsc.org For instance, related non-canonical amino acids are used in proteomics to study protein structure and function, highlighting the utility of such molecules as molecular probes.
| Application | Methodology | Scientific Goal | Example from Literature |
|---|---|---|---|
| Probing Enzyme Mechanisms | Incorporation of ncAAs into an enzyme's active site. frontiersin.org | To understand catalytic processes and substrate binding. frontiersin.org | Replacing a key residue with an ncAA to alter and study enzyme activity. frontiersin.org |
| Enhancing Protein Stability | Introduction of ncAAs with altered backbones (e.g., β/δ-amino acids). mdpi.com | To create proteins resistant to degradation by proteases. mdpi.com | Use of ncAAs to develop more robust therapeutic proteins. mdpi.com |
| Studying Protein Structure | Use of ncAAs as molecular probes. | To investigate protein folding and conformational changes. | A related compound, 3-aminopent-4-enoic acid, is used to study protein structure and function. |
| Creating Novel Functions | Genetic code expansion to introduce unique functional groups. rsc.org | To design enzymes with new catalytic capabilities ("new-to-nature" enzymes). frontiersin.org | Engineering (R)-amine transaminase with p-benzoyl phenylalanine to enhance activity. frontiersin.org |
Microbial Biotechnology and Biosynthetic Pathway Engineering
Engineering Non-Naturally Occurring Microbial Organisms for Novel Biosynthesis
The creation of non-naturally occurring microbial organisms is a cornerstone of modern biotechnology, enabling the production of a wide array of chemicals. google.com Genetic modification allows for the introduction of exogenous nucleic acids that encode enzymes capable of catalyzing specific reactions, thereby constructing novel metabolic pathways. google.com Organisms can be engineered to synthesize target molecules like 2,4-pentadienoate, for which 5-aminopent-2-enoic acid serves as a potential intermediate. google.comgoogle.com
The fundamental concept involves generating a host microorganism that is substantially free of at least one component it is normally found with in nature and introducing the necessary enzymatic machinery. google.com In some cases, a microbe that already has an innate capacity to produce a precursor can be further engineered to express the enzymes of a desired pathway. google.com For the biosynthesis of compounds like 2,4-pentadienoate, this involves expressing a suite of enzymes that channel metabolites from central metabolism toward the target product through intermediates such as this compound. google.comgoogle.com Patents have described the design of such non-naturally occurring microorganisms, which may contain multiple exogenous nucleic acids each encoding a specific pathway enzyme to ensure sufficient production levels. google.comgoogle.com
Metabolic Design for the Production of Industrial and Biological Precursors
Metabolic design involves the strategic planning and implementation of biosynthetic routes within a microbial host to produce valuable chemicals. biorxiv.org For the production of industrial chemicals like 2,4-pentadienoate and related compounds, pathways have been designed that utilize this compound as an intermediate. google.comgoogle.com These theoretical pathways illustrate how the compound fits into a larger biosynthetic scheme aimed at producing industrially relevant molecules.
One such designed pathway starts from ornithine, a metabolite derived from the urea (B33335) cycle. google.com Through a series of enzymatic steps, ornithine can be converted into precursors that lead to this compound. For instance, a proposed pathway involves the conversion of 3,5-diaminopentanoate to this compound, a reaction catalyzed by a deaminase. google.com Once formed, this compound can be further metabolized. It can be acted upon by an aminotransferase or a dehydrogenase to yield 5-oxopent-2-enoate, or it can be converted to 5-hydroxypent-2-enoate via a deaminase, channeling it towards the final product of 2,4-pentadienoate. google.com
Another exemplary pathway starts from 2-aminoadipate. google.com This precursor can be converted through several enzymatic steps, including the action of a 5-aminopentanoate aminotransferase, dehydrogenase, or amine oxidase, leading to intermediates that can subsequently form this compound. google.com The compound is then deaminated to continue down the pathway. google.com These designed pathways highlight the role of this compound as a key node in engineered metabolic networks.
The table below details the proposed enzymatic reactions involving this compound in these engineered pathways.
| Precursor/Product | Enzyme Class | Catalyzed Reaction | Pathway Context | Source |
| 3,5-Diaminopentanoate | Deaminase | 3,5-Diaminopentanoate → this compound | Ornithine to 2,4-pentadienoate | google.com |
| This compound | Aminotransferase and/or Dehydrogenase | This compound → 5-Oxopent-2-enoate | Ornithine to 2,4-pentadienoate | google.com |
| This compound | Deaminase | This compound → 5-Hydroxypent-2-enoate | Ornithine to 2,4-pentadienoate | google.com |
| 5-Aminopentanoate | Aminotransferase, Dehydrogenase, or Amine Oxidase | 5-Aminopentanoate → Intermediate for 5-aminopent-2-enoate | 2-Aminoadipate to 2,4-pentadienoate | google.com |
Future Directions and Emerging Research Avenues for Aminopentenoic Acid Research
Development of Novel and Sustainable Synthetic Routes
The future of 5-aminopent-2-enoic acid synthesis is geared towards efficiency, sustainability, and cost-effectiveness, moving away from traditional multi-step, resource-intensive methods. Research is focusing on green chemistry principles and innovative industrial processes.
Environmentally friendly solution-phase synthesis, utilizing low temperatures and greener solvents, is also being developed for related unsaturated delta-amino acids. researchgate.net Further innovation includes microwave-assisted synthesis, which can enhance reaction efficiency and reduce reaction times. smolecule.com For industrial-scale production, a shift towards continuous flow reactors is anticipated. These systems offer precise control over reaction parameters, enhance reproducibility, and significantly reduce solvent waste, as demonstrated in the hydrolysis of protected amino acid esters with 95% conversion in just 10 minutes. Biocatalytic methods using engineered enzymes are also an emerging frontier, offering the potential for highly specific and environmentally benign synthesis in aqueous solutions. smolecule.com
A summary of emerging synthetic strategies is presented below:
| Synthetic Strategy | Key Features | Potential Advantages |
| One-Pot Synthesis | Multiple reaction steps in a single reactor without isolating intermediates. sioc-journal.cn | Higher overall yield, reduced solvent waste, simplified work-up. sioc-journal.cn |
| Catalytic Reductive Amination | Uses carboxylic acid precursors with H2 and NH3 over heterogeneous catalysts. researchgate.net | Green and efficient, uses readily available platform chemicals. researchgate.net |
| Continuous Flow Reactors | Patented processes for hydrolysis and other reactions in tubular reactors. | Rapid mixing, precise temperature control, high conversion rates, reduced waste. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate chemical reactions. smolecule.com | Enhanced reaction efficiency, shorter reaction times. smolecule.com |
| Biocatalytic Methods | Utilizes engineered enzymes to perform specific chemical transformations. smolecule.com | High specificity, environmentally friendly (aqueous media), sustainable. smolecule.com |
| Prebiotic Synthesis Models | Proposed reaction of a Complex Glycine Precursor (CGP) with allylic compounds. mdpi.com | Provides insight into the abiotic origins of complex amino acids. mdpi.com |
Exploration of Undiscovered Metabolic and Enzymatic Roles
While not a common metabolite, this compound is emerging as a potential intermediate in engineered and natural metabolic pathways. Its structural similarity to natural amino acids suggests it could serve as a substrate for various enzymes, acting as a building block for bioactive peptides or as a signaling molecule. smolecule.comevitachem.com
Patents for the biosynthesis of industrial chemicals have identified several putative enzymes that could act on this molecule. These enzymatic activities are central to proposed pathways converting precursors like ornithine into valuable chemicals such as 2,4-pentadienoate. google.comgoogle.com The identification of these enzymes opens the door to discovering new metabolic networks, both natural and synthetic.
Key enzymes and their potential roles are detailed in the table below:
| Enzyme/Enzyme Class | Proposed Reaction | Metabolic Context | Reference |
| 5-Aminopent-2-enoate deaminase | Removes the amino group from 5-aminopent-2-enoate. | Pathway from ornithine to 2,4-pentadienoate. | google.com |
| 5-Aminopent-2-enoate aminotransferase | Transfers the amino group from 5-aminopent-2-enoate to an acceptor molecule. | Pathway from ornithine to 2,4-pentadienoate. | google.com |
| 5-Aminopent-2-enoate dehydrogenase | Oxidizes 5-aminopent-2-enoate. | Pathway from ornithine to 2,4-pentadienoate. | google.com |
Furthermore, research on related unsaturated amino acids provides a blueprint for how this compound might be utilized. For example, a close derivative, 5-allyloxy-2-amino-pent-3-enoate, serves as a precursor in a biocompatible metathesis reaction to produce vinylglycine, which is subsequently converted into the essential amino acids isoleucine and methionine by E. coli. researchgate.netbiorxiv.org This demonstrates the potential for this compound and its derivatives to be integrated into central metabolism as precursors for vital biomolecules.
Advanced Computational Design for Rational Drug Design and Biomaterial Development
Computational chemistry is becoming an indispensable tool for predicting the properties and interactions of novel molecules like this compound, thereby accelerating the design of new drugs and biomaterials. The unsaturated and flexible backbone of this amino acid allows it to adopt specific three-dimensional structures that can be modeled and refined in silico. upc.edu
Advanced computational techniques, such as alchemical free energy calculations and Hamiltonian replica exchange methods, are being used to study the conformational preferences of related aminopentenoic acid isomers in different environments, such as in the gas phase versus in water. researchgate.netresearchgate.net These simulations provide critical insights into how the molecule's shape, which dictates its biological activity, is influenced by its surroundings. researchgate.net This knowledge is vital for the rational design of peptidomimetics, where the constrained conformation of a molecule like this compound can be used to mimic the structure of peptide segments like a Gly-Gly dipeptide. upc.edu
These computational approaches are crucial for:
Rational Drug Design : By predicting how the molecule and its derivatives will bind to protein targets or inhibit enzymes, researchers can design more potent and specific therapeutic agents. smolecule.comresearchgate.net
Biomaterial Development : Understanding the molecule's self-assembly properties and how it interacts with other molecules allows for the design of novel hydrogels, nanofibers, and other biocompatible materials. researchgate.netupc.edu Theoretical studies can predict how chemical modifications, such as methylation, can stabilize folded or extended conformations, which in turn determines the macroscopic properties of the resulting material. upc.edu
Integration with Synthetic Biology and Systems Bioengineering Approaches
The ultimate frontier for this compound research lies in its integration into the core machinery of living organisms through synthetic biology and systems bioengineering. This involves repurposing cellular systems to produce novel chemicals or to build proteins with unnatural amino acids.
A key strategy is the creation of non-naturally occurring microorganisms capable of producing valuable chemicals via engineered metabolic pathways. google.comgoogle.com In these systems, this compound can serve as a crucial intermediate, acted upon by a series of enzymes to generate a final product, such as 2,4-pentadienoate. google.comgoogle.com A powerful demonstration of this concept involves implanting a foreign chemical reaction—alkene metathesis—into a cellular environment. researchgate.netbiorxiv.org In this system, a precursor, (E)-5-(allyloxy)-2-aminopent-3-enoic acid, is converted into vinylglycine, which then feeds into the host E. coli's metabolic pathways to produce essential amino acids, rescuing auxotrophic strains. researchgate.netbiorxiv.orgacs.org This "metabolic metathesis" approach showcases the potential to rewire metabolism by combining chemical and biological catalysis.
Another major avenue is the site-specific incorporation of this compound into proteins as a non-canonical amino acid (ncAA). researchgate.netnih.gov This is achieved using engineered orthogonal translation systems (OTS), which consist of a unique aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. researchgate.netresearchgate.net This engineered pair works in parallel to the cell's natural machinery, recognizing the ncAA and inserting it into a growing polypeptide chain at a specific, genetically encoded site. researchgate.netresearchgate.net By incorporating an unsaturated amino acid like this compound, researchers can create proteins with novel functionalities for applications in biomaterials, enzyme engineering, and therapeutics.
Q & A
Q. How can researchers critically evaluate conflicting data on the metabolic fate of this compound?
- Methodological Answer : Conduct a systematic review using PICO-T frameworks to define inclusion/exclusion criteria. Assess study quality via ROBINS-I for non-randomized studies. Use funnel plots to detect publication bias and sensitivity analysis to test result robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
